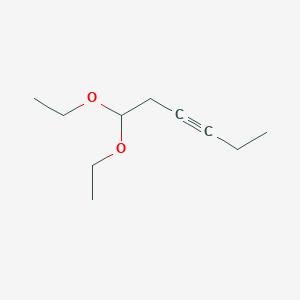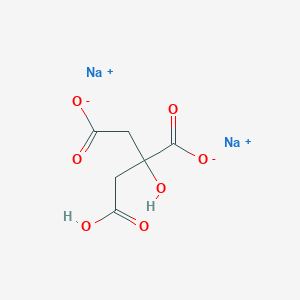
Disodium citrate
Overview
Description
Disodium citrate, also known as this compound, is a sodium salt of citric acid. It is commonly used in the food and beverage industry as an acidity regulator and preservative. The compound is also utilized in various industrial applications due to its chelating properties .
Mechanism of Action
Disodium citrate, also known as disodium hydrogen citrate, 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt, or Sodium 2-(carboxymethyl)-2-hydroxysuccinate, is an acid salt of citric acid with the chemical formula Na2C6H6O7 .
Target of Action
This compound primarily targets the urinary system and the blood coagulation cascade . It acts as a urine alkalizer, helping the kidneys to get rid of excess uric acid . In the coagulation cascade, it chelates free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa .
Mode of Action
This compound works by increasing the pH of urine, making it less acidic . This helps the kidneys excrete excess uric acid, thereby preventing conditions like gout and certain types of kidney stones . In the coagulation cascade, it prevents the activation of the clotting cascade by chelating calcium ions .
Biochemical Pathways
This compound is involved in the citric acid cycle, a central metabolic pathway in most organisms . Within this cycle, it is synthesized from citrate as a substrate . This tricarboxylic acid is obtained via the condensation of acetyl CoA and oxaloacetate .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is freely soluble in water, which aids its absorption and distribution in the body . Once administered, it is metabolized and forms bicarbonate ions that neutralize acids in the blood and urine .
Result of Action
The primary result of this compound’s action is the neutralization of excess acid in the blood and urine . This leads to an increase in urine pH, aiding the kidneys in the excretion of excess uric acid . It also inhibits the extrinsic initiation of the coagulation cascade, preventing blood clotting .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility and reaction rate can be affected by temperature and pH . Moreover, its effectiveness as an antioxidant and acidity regulator can be influenced by the presence of other antioxidants and the specific chemical environment in food and beverages .
Biochemical Analysis
Biochemical Properties
Disodium citrate plays a role in various biochemical reactions. It is used as an antioxidant in food, improving the effects of other antioxidants . It is also used as an acidity regulator and sequestrant .
Cellular Effects
This compound may be used in patients to alleviate discomfort from urinary-tract infections . It influences cell function by neutralizing excess acid in the blood and urine .
Molecular Mechanism
This compound works by chelating free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X . This inhibits the extrinsic initiation of the coagulation cascade .
Temporal Effects in Laboratory Settings
It is known that this compound is a white crystalline powder that is slightly deliquescent in moist air .
Dosage Effects in Animal Models
It is known that this compound is used in the food industry and has been deemed safe for consumption .
Metabolic Pathways
This compound is involved in the citric acid cycle, a crucial metabolic pathway. It is metabolized to HCO3 with NADH generation via the Kreb’s cycle . Metabolism occurs predominantly in the liver, kidneys, and skeletal muscle .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the sodium-dependent plasma membrane transporter NaCT . This transporter moves the citrate across the membrane by changing shape, a process that requires energy and is driven by simultaneously transporting a charged ion such as sodium .
Subcellular Localization
It is known that this compound is involved in the citric acid cycle, which takes place in the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium citrate can be synthesized through the neutralization of citric acid with sodium hydroxide. The reaction typically involves dissolving citric acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to obtain the disodium salt in crystalline form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization processes. Citric acid is reacted with sodium carbonate or sodium bicarbonate under controlled conditions to produce the disodium salt. The product is then purified and crystallized for commercial use .
Chemical Reactions Analysis
Types of Reactions
Disodium citrate undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form citric acid and corresponding sodium salts.
Chelation: Forms complexes with metal ions, enhancing its use as a chelating agent.
Decomposition: Undergoes thermal decomposition to produce carbon dioxide and water.
Common Reagents and Conditions
Neutralization: Sodium hydroxide, sodium carbonate, or sodium bicarbonate.
Chelation: Metal ions such as calcium, magnesium, and iron.
Decomposition: Elevated temperatures.
Major Products Formed
Neutralization: Citric acid and sodium salts.
Chelation: Metal-citrate complexes.
Decomposition: Carbon dioxide and water.
Scientific Research Applications
Disodium citrate has a wide range of scientific research applications:
Chemistry: Used as a buffering agent and pH regulator in various chemical reactions.
Biology: Employed in cell culture media to maintain pH stability.
Medicine: Utilized in pharmaceutical formulations as an excipient and stabilizer.
Industry: Applied in the food and beverage industry as a preservative and flavor enhancer.
Comparison with Similar Compounds
Similar Compounds
Citric Acid: The parent compound of Disodium citrate.
Trisodium Citrate: Another sodium salt of citric acid with three sodium ions.
Monosodium Citrate: A sodium salt of citric acid with one sodium ion.
Uniqueness
This compound is unique due to its specific sodium ion content, which provides a balance between solubility and buffering capacity. This makes it particularly useful in applications where precise pH control and metal ion chelation are required .
Properties
CAS No. |
144-33-2 |
|---|---|
Molecular Formula |
C6H8Na2O7+2 |
Molecular Weight |
238.10 g/mol |
IUPAC Name |
disodium;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.2Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1 |
InChI Key |
CEYULKASIQJZGP-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na+].[Na+] |
Key on ui other cas no. |
144-33-2 6132-05-4 |
physical_description |
Other Solid White solid; [Merck Index] White powder or fine crystals; Odorless; [Merck Eurolab MSDS] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
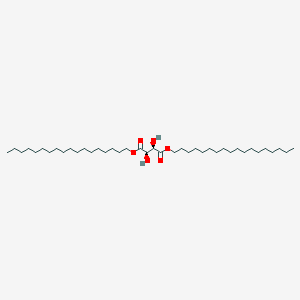
![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)
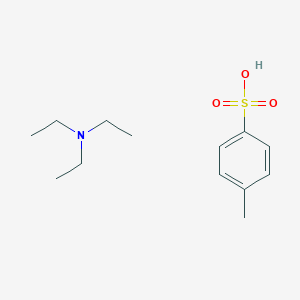

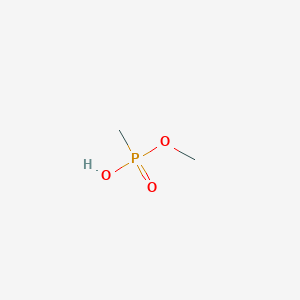
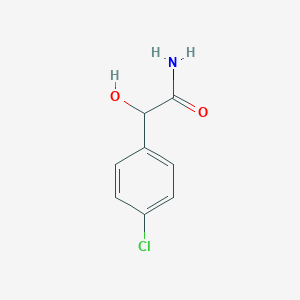
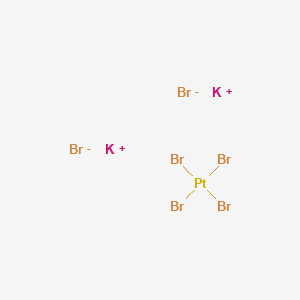
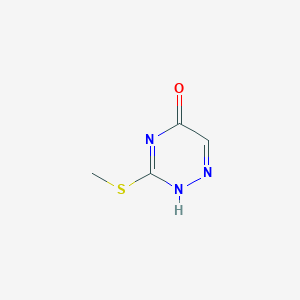
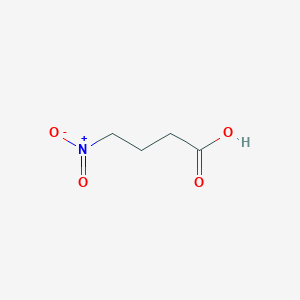

![(2R,3R,4R,5R)-4-[(2S,3S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-oxooxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B93753.png)
![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)

